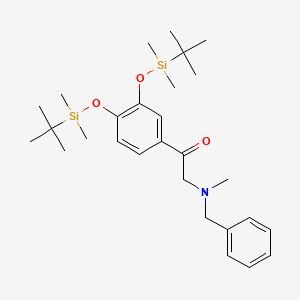![molecular formula C11H7ClN2O3S B13841606 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and an amide linkage to a 5-chloro-2-thienyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 5-chloro-2-thiophenecarboxylic acid and 4-aminopyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid depends on its specific application:
Biological Activity: It may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other advanced materials.
類似化合物との比較
Similar Compounds
Picolinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 3-position.
Isonicotinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid is unique due to the presence of both a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H7ClN2O3S |
|---|---|
分子量 |
282.70 g/mol |
IUPAC名 |
4-[(5-chlorothiophene-2-carbonyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-9-2-1-8(18-9)10(15)14-7-3-4-13-5-6(7)11(16)17/h1-5H,(H,16,17)(H,13,14,15) |
InChIキー |
XFLODQRVMOSXIV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1NC(=O)C2=CC=C(S2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
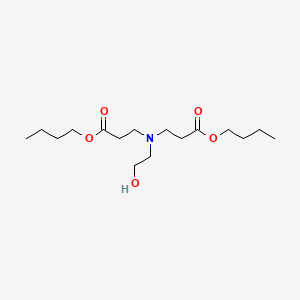
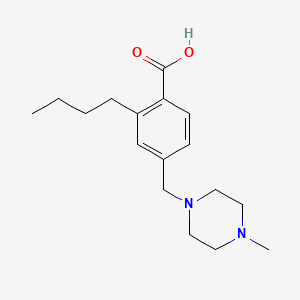
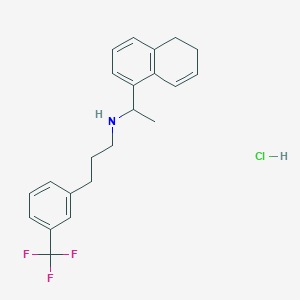
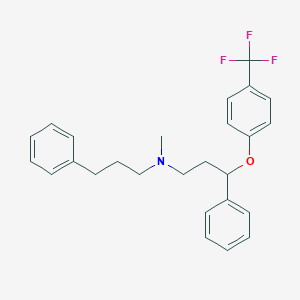
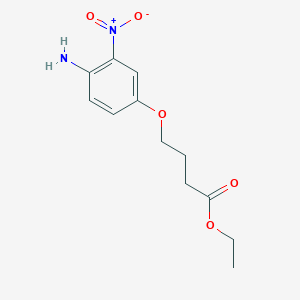

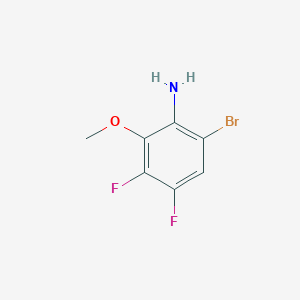
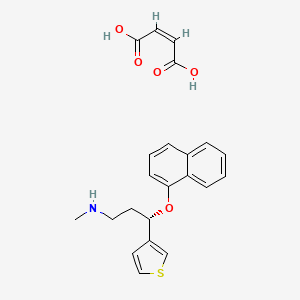
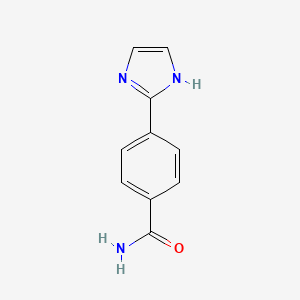
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
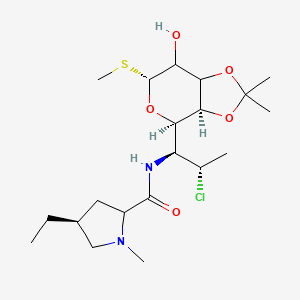
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
